4-Amino-3-thiophenecarboxylic acid HCl chemical structure and properties
4-Amino-3-thiophenecarboxylic acid HCl chemical structure and properties
[1]
Executive Summary
4-Amino-3-thiophenecarboxylic acid hydrochloride (and its corresponding methyl ester) represents a critical "ortho-amino acid" scaffold in heterocyclic medicinal chemistry.[1] Unlike its benzene analogue (anthranilic acid), the thiophene core offers unique electronic properties—specifically, higher electron density and bioisosteric potential—making it a preferred building block for thienopyrimidine synthesis.
This guide details the structural characteristics, synthetic pathways, and application of this moiety in the development of kinase inhibitors (e.g., EGFR, VEGFR targets) and ion channel modulators (ANO1).
Chemical Identity & Structural Analysis
The molecule consists of a thiophene ring substituted at the C3 and C4 positions. The "ortho" relationship between the amino group (-NH₂) and the carboxylic acid (-COOH) is the functional driver for its utility in cyclization reactions.[1]
Nomenclature & Identifiers[2]
| Parameter | Data |
| Chemical Name | 4-Amino-3-thiophenecarboxylic acid hydrochloride |
| Free Acid CAS | 26112-64-1 |
| Methyl Ester HCl CAS | 39978-14-8 (Common commercial form) |
| Molecular Formula | C₅H₅NO₂S[1][2][3] · HCl |
| Molecular Weight | 179.62 g/mol (Acid HCl) / 143.16 g/mol (Free Acid) |
| SMILES | OC(=O)C1=CSC=C1N.Cl |
| Functional Class |
Structural Nuances[2][4][5][6][7]
-
Zwitterionic Nature: The free acid exists in equilibrium between the neutral form and the zwitterion. The hydrochloride salt locks the amine in the protonated ammonium form (
), significantly improving shelf stability and solubility in polar organic solvents. -
Electronic Effects: The sulfur atom in the thiophene ring donates electron density via resonance, making the C4 position nucleophilic. However, the C3-carboxyl group exerts an electron-withdrawing inductive effect (
), modulating the pKa of the amine.[1]
Physicochemical Profile
The following properties are critical for handling and formulation. Note that the methyl ester HCl is often preferred for initial synthesis steps due to superior solubility in organic solvents compared to the free acid.
| Property | Value / Characteristic |
| Appearance | Off-white to beige crystalline powder |
| Melting Point | >260 °C (dec.) for Free Acid; ~166-169 °C for Ester HCl derivatives |
| Solubility | Soluble in DMSO, Methanol, Water (moderate).[1] Insoluble in non-polar solvents (Hexane). |
| pKa (Acid) | ~3.5 - 4.0 (Carboxyl group) |
| pKa (Base) | ~3.0 - 4.0 (The amino group is less basic than aliphatic amines due to the aromatic ring and ortho-carboxyl group).[1] |
| Stability | Hygroscopic. The HCl salt is prone to hydrolysis if exposed to moisture. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. |
Synthetic Pathways[4][6][8][9][10]
The synthesis of 4-amino-3-thiophenecarboxylic acid derivatives typically avoids direct electrophilic substitution due to selectivity issues.[1] The most robust industrial route is the Gronowitz/Baker modification , which constructs the thiophene ring from acyclic precursors or tetrahydrothiophene intermediates.
Core Synthesis Protocol (The Modified Gronowitz Method)
This pathway utilizes 3-oxo-tetrahydrothiophene-4-carboxylate as the starting material.[1] The key transformation is the conversion of the ketone to an enamine/oxime followed by aromatization.
Step-by-Step Mechanism:
-
Oximation: Reaction of the keto-ester with hydroxylamine hydrochloride.[1]
-
Aromatization: Acid-catalyzed elimination of water and tautomerization drives the formation of the aromatic thiophene ring.[1]
-
Hydrolysis (Optional): If the free acid is required, the ester is hydrolyzed using LiOH or NaOH, followed by acidification with HCl.
Figure 1: Synthetic pathway from tetrahydrothiophene precursors to the aromatic amino-thiophene core.[1]
Reactivity & Synthetic Utility: The Thienopyrimidine Gateway
The primary value of 4-amino-3-thiophenecarboxylic acid lies in its ability to form fused bicyclic systems.[1] It serves as the direct precursor to thienopyrimidines , a scaffold found in numerous FDA-approved drugs and clinical candidates (e.g., Gefitinib analogs).
Cyclization to Thienopyrimidin-4-ones
The "ortho" disposition of the amino and carboxyl groups allows for condensation with C1 synthons (like formamide, urea, or orthoesters) to close the pyrimidine ring.
Experimental Protocol (General):
-
Reagents: 4-Amino-3-thiophenecarboxylic acid (or methyl ester), Formamide (excess).[1]
-
Conditions: Reflux at 140-180°C for 4-12 hours.
-
Workup: Cool to room temperature; the product (Thieno[3,4-d]pyrimidin-4(3H)-one) often precipitates.[1] Wash with water/ethanol.[1][4]
Figure 2: Divergent synthesis of thienopyrimidine scaffolds for drug discovery.[1]
Drug Discovery Relevance
-
Bioisosterism: The thiophene ring is a bioisostere of benzene but with different steric and electronic parameters. Replacing a quinazoline core (common in EGFR inhibitors) with a thienopyrimidine core often improves metabolic stability and alters kinase selectivity profiles.
-
ANO1 Inhibition: Derivatives of 4-amino-3-thiophenecarboxylic acid have been identified as potent inhibitors of Anoctamin 1 (ANO1), a calcium-activated chloride channel involved in pain signaling and cancer cell proliferation [1].[1]
Handling, Stability & Analytics
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Odor: Thiophene derivatives often possess a characteristic "stench."[1] All manipulations should be performed in a fume hood.
-
Incompatibility: Avoid strong oxidizing agents and strong bases (which will deprotonate the ammonium salt and potentially lead to oxidation of the free amine).
Analytical Validation
To confirm the identity of the HCl salt, look for these key signals:
-
¹H NMR (DMSO-d₆):
-
IR Spectroscopy:
-
Broad band at 2800–3200 cm⁻¹ (Ammonium N-H stretch).
-
Strong band at 1680–1720 cm⁻¹ (C=O stretch of carboxylic acid).
-
References
-
Discovery of 4-arylthiophene-3-carboxylic acid as inhibitor of ANO1 and its effect as analgesic agent. Source: Acta Pharmaceutica Sinica B (2021). [Link]
- Process for preparing thiophene derivatives (US4847386A).
-
Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Source: National Institutes of Health (PMC). [Link]
